Ethyl 2-(4-((3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl)oxy)phenoxy)propanoate
Description
Ethyl 2-(4-((3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl)oxy)phenoxy)propanoate is a synthetic compound structurally characterized by a central phenoxypropanoate backbone substituted with a 3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl group. The methylsulfonyl-thiadiazole moiety may influence its solubility, stability, and target-binding properties compared to related compounds.
Properties
IUPAC Name |
ethyl 2-[4-[(3-methylsulfonyl-1,2,4-thiadiazol-5-yl)oxy]phenoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S2/c1-4-20-12(17)9(2)21-10-5-7-11(8-6-10)22-14-15-13(16-23-14)24(3,18)19/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQPXXBRLXCCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC(=NS2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901142365 | |
| Record name | Ethyl 2-[4-[[3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl]oxy]phenoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901142365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000573-04-5 | |
| Record name | Ethyl 2-[4-[[3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl]oxy]phenoxy]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000573-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[4-[[3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl]oxy]phenoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901142365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-((3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl)oxy)phenoxy)propanoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the thiadiazole ring.
Esterification: The final step involves esterification, where the carboxylic acid group is converted into an ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The phenoxy group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-(4-((3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl)oxy)phenoxy)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of thiadiazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs or agrochemicals.
Medicine
In medicinal chemistry, the compound’s potential as an antimicrobial or anticancer agent is of significant interest. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-((3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl)oxy)phenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with metal ions or active sites in enzymes, while the phenoxy group can engage in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of phenoxypropanoate esters, which are widely utilized in agrochemistry. Below is a detailed comparison with structurally and functionally related compounds from the evidence:
Structural and Functional Comparison Table
*Molecular formulas inferred from structural analogs where direct data are unavailable.
Key Comparative Insights
Substituent Impact on Activity: The methylsulfonyl-thiadiazole group in the target compound distinguishes it from analogs with benzoxazolyl, quinoxalinyl, or pyridinyl substituents. Chlorinated aromatic rings (e.g., in fenoxaprop and quizalofop) improve lipid solubility and membrane penetration, critical for post-emergence herbicide efficacy .
Stereochemical Considerations :
- Like quizalofop-P-ethyl (an (R)-enantiomer), the target compound’s activity may depend on its stereochemistry. Chiral centers in APP herbicides often dictate selectivity and potency .
Metabolic and Environmental Behavior :
- The propargyl ester in clodinafop-propargyl accelerates hydrolysis to the active acid form, whereas the ethyl ester in the target compound may confer slower release, affecting persistence in soil .
- The thiadiazole-sulfonyl group could improve photostability compared to halogenated analogs, reducing degradation under UV exposure .
Biological Activity
Ethyl 2-(4-((3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl)oxy)phenoxy)propanoate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the presence of a thiadiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure includes a methylsulfonyl group, which enhances its solubility and may contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-thiadiazole ring exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,3,4-thiadiazoles showed promising activity against various bacterial strains including E. coli and Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MICs) lower than standard antibiotics like ofloxacin and cefepime .
Table 1: Antimicrobial Activity Overview
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | 31.25 | |
| Derivative 8d | A. niger | 32–42 | |
| Derivative 12c | Bacillus cereus | <31.25 |
Antifungal Activity
The antifungal properties of thiadiazole derivatives have also been extensively studied. For instance, compounds with similar structures have demonstrated effective inhibition against fungal strains such as Candida albicans and Aspergillus niger, with some derivatives showing MIC values comparable to established antifungals like fluconazole .
Case Study: Efficacy Against Fungal Strains
In a recent study, several thiadiazole derivatives were tested for their antifungal activity. The results indicated that certain compounds exhibited MIC values significantly lower than those of commercial antifungal agents:
- Compound 6a : Exhibited good activity against C. arachidicola, comparable to commercial drugs .
- Compound 8e : Showed inhibition rates between 58% and 66% against A. niger at concentrations of 32–42 μg/mL .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Cell Wall Synthesis : Thiadiazole derivatives disrupt the synthesis of essential components in bacterial cell walls.
- Membrane Disruption : Some studies suggest that these compounds may alter the permeability of microbial membranes.
- Enzyme Inhibition : They may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
